4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a methyl group at position 1 on the pyrazolo[4,3-c]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present on the molecule.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substitution with an amine could yield a corresponding aminopyrazolopyridine derivative.
Scientific Research Applications
4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of pyrazolopyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and molecular targets involved would vary based on the specific bioactive derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Another dichlorinated pyrazolopyridine derivative with similar structural features.
6-Chloro-1H-pyrazolo[4,3-c]pyridine: A closely related compound with a single chlorine atom at position 6.
Uniqueness
4,6-Dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine atoms and a methyl group, which can influence its reactivity and interaction with biological targets. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H5Cl2N3 |
---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4,6-dichloro-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-5-2-6(8)11-7(9)4(5)3-10-12/h2-3H,1H3 |
InChI Key |
WLHSISJTMDCKHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=NC(=C2C=N1)Cl)Cl |
Origin of Product |
United States |
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